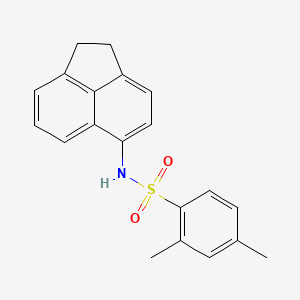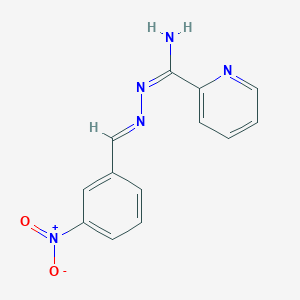
N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethylbenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research. DNBS is a potent hapten that can induce a T-cell-mediated immune response in animals. Due to its unique properties, DNBS has been extensively used to study the mechanisms of immune response and inflammation.
Mécanisme D'action
The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethylbenzenesulfonamide involves the formation of a covalent bond between this compound and proteins in the body. This covalent bond can activate T-cells, which can then trigger an immune response. The immune response can lead to inflammation, which can cause tissue damage and other pathological effects.
Biochemical and Physiological Effects
This compound can cause a wide range of biochemical and physiological effects in animals. This compound can induce inflammation, which can lead to tissue damage and other pathological effects. This compound can also cause oxidative stress, which can lead to DNA damage and other cellular abnormalities. Additionally, this compound can alter the expression of various genes involved in immune response and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethylbenzenesulfonamide has several advantages as a research tool. This compound is a potent hapten that can induce a T-cell-mediated immune response in animals. This compound is also relatively stable and easy to synthesize. However, this compound also has some limitations. This compound can cause tissue damage and other pathological effects, which can complicate the interpretation of experimental results. Additionally, this compound can induce a strong immune response, which can make it difficult to distinguish between specific and nonspecific effects.
Orientations Futures
There are several future directions for research involving N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethylbenzenesulfonamide. One potential area of research is the development of new therapies for inflammatory bowel disease and other inflammatory conditions. Another potential area of research is the development of new diagnostic tools for allergic contact dermatitis and other skin conditions. Additionally, further research is needed to fully understand the mechanisms of immune response and inflammation induced by this compound.
Méthodes De Synthèse
N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethylbenzenesulfonamide can be synthesized through a multistep process involving the condensation of 2-acetylnaphthalene with 2,4-dimethylbenzenesulfonyl chloride. The resulting intermediate is then reduced to obtain this compound. The purity of the final product can be confirmed through various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethylbenzenesulfonamide has been widely used in scientific research to study the mechanisms of immune response and inflammation. This compound can be used to induce colitis in animal models, which can be used to study the mechanisms of inflammatory bowel disease. This compound can also be used to study the mechanisms of allergic contact dermatitis, a common skin condition that affects millions of people worldwide.
Propriétés
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-13-6-11-19(14(2)12-13)24(22,23)21-18-10-9-16-8-7-15-4-3-5-17(18)20(15)16/h3-6,9-12,21H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUYFXXMLZVOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)-N-methylacetamide](/img/structure/B5696717.png)


![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)



![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5696782.png)

![4-chloro-1-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5696791.png)